Tris(2-benzimidazolylmethyl)amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

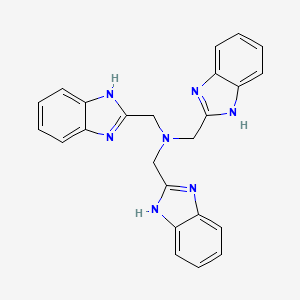

Structure

3D Structure

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIGEJHOYBUSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347622 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64019-57-4 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-benzimidazolylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(2-benzimidazolylmethyl)amine synthesis protocol

An In-depth Technical Guide to the Synthesis of Tris(2-benzimidazolylmethyl)amine

This guide provides a comprehensive overview of the synthesis protocol for this compound (TBMA), a versatile tripodal ligand. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Synthesis Protocol

The primary and most direct method for synthesizing this compound involves the condensation reaction between nitrilotriacetic acid (NTA) and o-phenylenediamine.[1] This procedure is valued for its straightforward approach.

Experimental Data

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Nitrilotriacetic acid (NTA) | 5 g | [1] |

| o-phenylenediamine | 9 g | [1] |

| Reaction Conditions | ||

| Temperature | 190–200 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Purification | ||

| Extraction Solvent | Methanol | [1] |

| Reflux Time | 6 hours | [1] |

| Washing Solvent | Hot Water | [1] |

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the synthesis of this compound.

1. Preparation of the Reactant Mixture:

-

In a mortar, thoroughly grind together 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[1]

2. Condensation Reaction:

-

Transfer the solid mixture into a 250 mL single-neck round-bottom flask.[1]

-

Heat the flask in an oil bath at a temperature of 190–200 °C for 1 hour.[1]

3. Initial Purification:

-

Allow the reaction mixture to cool to room temperature.[1]

-

Once cooled, crush the solidified product.[1]

4. Extraction:

-

Transfer the crushed solid to a suitable flask for reflux.

-

Add methanol and reflux the mixture for 6 hours. This step extracts the desired this compound, leaving behind unreacted nitrilotriacetic acid as a solid.[1]

5. Isolation of the Product:

-

Filter the methanolic solution to remove the solid unreacted NTA.[1]

-

Evaporate the methanol from the filtrate to obtain a white-pink powder.[1]

6. Final Washing:

-

Wash the resulting powder four times with hot water to remove any unreacted o-phenylenediamine.[1]

-

Dry the final product, this compound.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Purification Steps

The purification process is designed to systematically remove unreacted starting materials.

Caption: Purification logic for isolating this compound.

References

physical and chemical properties of Tris(2-benzimidazolylmethyl)amine

An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine

Introduction

This compound, commonly abbreviated as NTB or (BimH)3, is a tripodal, tetradentate ligand with the chemical formula C₂₄H₂₁N₇.[1][2] Its unique three-dimensional structure, featuring a central tertiary amine linked to three benzimidazole moieties, makes it an exceptional chelating agent for a variety of metal ions.[3] This property has led to its widespread use in coordination chemistry, catalysis, and the development of biomimetic models for metalloenzymes.[3][4][5] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a review of its applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][6] It is a stable compound under standard conditions and is often used as a building block in the synthesis of more complex supramolecular structures and metal-organic frameworks.

Tabulated Physical Data

The fundamental are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁N₇ | [1][2][7] |

| Molecular Weight | 407.47 g/mol | [1][7][8] |

| Appearance | White to almost white powder/solid/crystal | [3][6][9] |

| Melting Point | 277-281 °C | [3][7] |

| Boiling Point (Predicted) | 821.2 ± 60.0 °C | [7][10] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [10][11] |

| pKa (Predicted) | 10.37 ± 0.10 | [10][11] |

| UV λmax | 280 nm (in DMF) | [5][7][10] |

| CAS Number | 64019-57-4 | [1][2][3] |

Solubility

Spectral Data

-

¹³C NMR and ¹H NMR Spectra: Detailed NMR spectra are available in public databases such as PubChem.[1]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]

-

Infrared (IR) Spectra: IR spectra are available and can be used to identify characteristic functional group vibrations.[1]

Experimental Protocols

Synthesis of this compound (NTB)

The most common method for synthesizing NTB is through the direct condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[12]

Materials:

-

Nitrilotriacetic acid (NTA)

-

o-phenylenediamine

-

Methanol

-

Deionized water

Procedure: [12]

-

In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture.

-

Transfer the mixture to a 250 mL single-neck round-bottom flask.

-

Heat the flask in an oil bath at 190–200 °C for 1 hour. The mixture will melt and react.

-

Allow the reaction mixture to cool to room temperature, at which point it will solidify.

-

Crush the resulting solid product.

-

Transfer the crushed solid to a flask and add methanol. Reflux the mixture for 6 hours. This step extracts the desired NTB product, leaving unreacted NTA as a solid.

-

Filter the hot solution to remove any remaining solid impurities.

-

Evaporate the methanol from the filtrate to yield a white-pink powder.

-

To remove any unreacted o-phenylenediamine, wash the powder four times with hot water.

-

Dry the final product, a white to off-white powder of this compound), under vacuum.

Caption: Workflow for the synthesis of this compound.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is typically employed.

General Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The resulting spectra can be compared with literature data for verification.

-

Mass Spectrometry (MS): Analyze the sample using a technique such as Electrospray Ionization (ESI) to determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Prepare a sample as a KBr pellet or using an ATR accessory. Record the spectrum to identify characteristic vibrational frequencies of the functional groups present in the molecule.

-

Elemental Analysis: Determine the weight percentages of Carbon, Hydrogen, and Nitrogen. Compare the experimental values to the theoretical values calculated from the molecular formula (C: 70.74%, H: 5.20%, N: 24.06%) to assess purity.

-

Powder X-ray Diffraction (PXRD): Analyze the crystalline solid to obtain its diffraction pattern, which is characteristic of its crystal structure.

Key Chemical Activities and Applications

This compound's primary chemical feature is its ability to act as a potent tetradentate ligand. The three benzimidazole nitrogen atoms and the apical tertiary amine nitrogen atom can coordinate with a single metal center, forming a stable, cage-like complex.

Caption: Logical relationship of NTB in coordination chemistry and its applications.

Coordination Chemistry

NTB forms stable complexes with a wide range of transition metals, including zinc(II), copper(II), iron(II/III), manganese(II), and cobalt(II).[4][13][14][15] The resulting coordination geometry is often a trigonal bipyramidal or a distorted octahedral geometry, depending on the presence of additional co-ligands.[4][13] The benzimidazole rings can be deprotonated under basic conditions, allowing the ligand to bear different charges (monoanionic or dianionic), which in turn influences the coordination geometry of the metal center.[13]

Biomimetic Models

Due to the structural similarity of the benzimidazole moiety to the imidazole group of histidine residues in proteins, NTB-metal complexes are extensively used as synthetic analogs for the active sites of metalloenzymes. A prominent example is their use in modeling the active site of carbonic anhydrase, a zinc-containing enzyme crucial for CO₂ hydration.[5][12]

Catalysis and Materials Science

The ability of NTB to stabilize metal ions makes it a valuable ligand in catalysis, where its complexes can enhance reaction rates and selectivity in various organic transformations.[3] Furthermore, it serves as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[12] For instance, NTB has been impregnated into a MIL-101(Cr) MOF to create a composite material with a high affinity for adsorbing heavy metal ions like Hg²⁺ from aqueous solutions.[12][16]

Caption: Experimental workflow for heavy metal removal using an NTB-modified MOF.

Safety and Handling

This compound is classified as an irritant.[1][11]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][11]

Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and chemical-resistant gloves. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[10][11]

Conclusion

This compound is a versatile and fundamentally important tripodal ligand in modern chemistry. Its straightforward synthesis, rich coordination chemistry, and the stability of its metal complexes have established it as a valuable tool for researchers in inorganic chemistry, materials science, and drug development. The ongoing exploration of its properties and applications continues to yield novel catalysts, functional materials, and deeper insights into the mechanisms of metalloenzymes.

References

- 1. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound) | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound) | 64019-57-4 [chemicalbook.com]

- 6. This compound | 64019-57-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. This compound) CAS#: 64019-57-4 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. labproinc.com [labproinc.com]

- 10. This compound) CAS#: 64019-57-4 [m.chemicalbook.com]

- 11. This compound) | 64019-57-4 [amp.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tris(benzimidazolyl)amine-Cu(II) coordination units bridged by carboxylates: structures and DNA-condensing property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine (CAS: 64019-57-4)

Introduction

This compound, with the CAS number 64019-57-4, is a versatile tripodal ligand renowned for its strong chelating properties with a variety of metal ions.[1][2] Its unique three-dimensional structure, featuring three benzimidazole moieties linked to a central tertiary amine, allows it to form stable, well-defined complexes with transition metals. This property has led to its widespread use in diverse fields, including coordination chemistry, catalysis, materials science, and bioinorganic chemistry.[1][3] The benzimidazole units are of particular interest in drug development as this motif is a known pharmacophore present in numerous biologically active molecules.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, coordination chemistry, and key applications, with a focus on experimental details and quantitative data.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 64019-57-4 | [1] |

| Molecular Formula | C₂₄H₂₁N₇ | [1] |

| Molecular Weight | 407.48 g/mol | [1] |

| Melting Point | 277 - 281 °C | [1][4] |

| Appearance | White to almost white crystal powder | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Synonyms | N,N-Bis(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole-2-methanamine, (BimH)3, NTB | [1][2][5] |

| Solubility | Soluble in DMF | [4][6] |

| UV λmax | 280 nm (in DMF) | [4][5][6] |

Synthesis

The synthesis of this compound (NTB) was first reported by Thompson et al. in 1977.[2] The most common synthetic route involves the direct condensation of nitrilotriacetic acid (NTA) with o-phenylenediamine.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Al-Maswari, F. et al. (2023).[2]

Materials:

-

Nitrilotriacetic acid (NTA)

-

o-phenylenediamine

-

Methanol

-

Deionized water

Procedure:

-

In a mortar, thoroughly grind 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to create a homogenous solid mixture.

-

Transfer the mixture to a 250 mL single-neck round-bottom flask.

-

Heat the flask in an oil bath at 190–200 °C for 1 hour. The mixture will melt and then solidify.

-

Allow the reaction mixture to cool to room temperature.

-

Crush the resulting solid and transfer it to a flask for reflux.

-

Add methanol and reflux the mixture for 6 hours. This step extracts the desired product, this compound, leaving unreacted NTA as a solid.

-

Filter the hot solution to remove the unreacted NTA.

-

Evaporate the methanol from the filtrate to obtain a white-pink powder.

-

Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.

-

Dry the final product in a vacuum oven.

Characterization: The final product can be characterized by:

-

¹H NMR Spectroscopy: To confirm the chemical structure.

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry

This compound acts as a tetradentate ligand, coordinating to metal ions through the tertiary amine nitrogen and one nitrogen atom from each of the three benzimidazole rings. This coordination results in the formation of stable complexes with various geometries, often distorted trigonal bipyramidal or octahedral.[8][9]

Zinc(II) Complexes

Zinc(II) complexes of this ligand are of particular interest as structural and functional models for the active sites of zinc-containing enzymes, such as carbonic anhydrase.[2] In a representative crystal structure of a hydrated zinc complex, [Zn(C₂₄H₂₁N₇)(H₂O)]²⁺, the Zn(II) ion exhibits a distorted trigonal-bipyramidal coordination geometry.[9] The four nitrogen atoms of the ligand and one oxygen atom from a water molecule constitute the coordination sphere.[9]

Manganese(II) Complexes

Manganese(II) also forms stable complexes with this ligand. For instance, the complex --INVALID-LINK--₂, where Mentb is the N-methylated derivative of the ligand, shows a distorted octahedral geometry around the Mn(II) center.[8]

Quantitative Data on Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Zn(C₂₄H₂₁N₇)(H₂O)]²⁺ | Zn(II) | Distorted Trigonal Bipyramidal | Zn-N(amine): axial, Zn-N(bzim): equatorial, Zn-O: axial | [9] |

| [Mn(Mentb)(DMF)(H₂O)]²⁺ | Mn(II) | Distorted Octahedral | - | [8] |

| [Ni(NTB)-GO] | Ni(II) | - | - | [10] |

Note: Specific bond lengths are highly dependent on the full crystal structure and counter-ions, and are best obtained from the original crystallographic information files (CIFs).

Caption: Schematic of the tetradentate coordination of the ligand.

Applications in Research and Development

Catalysis

The ability of this compound to stabilize metal ions in specific geometries makes it a valuable ligand in catalysis.[1]

Single-Atom Catalysis for CO₂ Reduction: A notable application is in the synthesis of single-atom nickel catalysts for the electrochemical reduction of CO₂ to CO.[10] In this system, the ligand acts as a linker to disperse nickel atoms homogeneously on graphene oxide (GO) sheets through strong π-π interactions and ligation with the nickel ions.[10] High-temperature annealing of the Ni(NTB)-GO complex results in nickel- and nitrogen-doped reduced graphene oxide (Ni-N-RGO) with single-atom Ni-N₄ active sites.[10] These catalysts exhibit high selectivity for CO₂ reduction, achieving a Faradaic efficiency of 97% for CO production at -0.8 V vs. RHE.[10]

Materials Science

Metal-Organic Frameworks (MOFs) for Environmental Remediation: This ligand has been incorporated into Metal-Organic Frameworks (MOFs) to enhance their functional properties. For example, this compound was impregnated into a MIL-101(Cr) MOF for the efficient removal of mercury ions (Hg²⁺) from water.[2] The resulting composite material, MIL-101-NTB, showed rapid adsorption of 93.9% of Hg²⁺ from a 10.0 ppm solution within 10 minutes.[2] The maximum adsorption capacity was determined to be 111.03 mg/g.[2]

Experimental Protocol: Hg²⁺ Adsorption Studies This protocol is a general representation based on the study by Al-Maswari, F. et al. (2023).[2][11]

-

Adsorbent Preparation: Synthesize MIL-101-NTB by impregnating MIL-101(Cr) with a DMF solution of this compound.

-

Batch Adsorption:

-

Prepare aqueous solutions of Hg²⁺ at various concentrations (e.g., 1-125 ppm).

-

Add a known mass of MIL-101-NTB to a fixed volume of the Hg²⁺ solution.

-

Agitate the mixture for a specified time (e.g., 10 minutes to several hours) at a constant temperature.

-

Separate the adsorbent by centrifugation or filtration.

-

Analyze the supernatant for the remaining Hg²⁺ concentration using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

-

Data Analysis:

Caption: Experimental workflow for heavy metal ion adsorption.

Biological Applications and Drug Development

The benzimidazole core of the ligand is a privileged scaffold in medicinal chemistry.[3] Metal complexes of benzimidazole derivatives have shown potential as anticancer and antimicrobial agents.[12][13]

DNA Binding Studies: Complexes of this compound and its derivatives have been investigated for their ability to bind to DNA.[8] Studies involving electronic absorption, fluorescence spectroscopy, and viscosity measurements have suggested an intercalative binding mode for both the free ligand and its Mn(II) and Zn(II) complexes.[8] The binding affinity was found to follow the order: Mn(II) complex > Zn(II) complex > free ligand.[8]

Anticancer Activity: While direct studies on the anticancer activity of this compound are limited, related zinc complexes with other benzimidazole derivatives have demonstrated significant cytotoxicity against glioblastoma, neuroblastoma, and lung adenocarcinoma cell lines.[12][14] The formation of metal complexes often enhances the biological activity of the parent ligand.[12][14] This suggests that metal complexes of this compound could be promising candidates for further investigation as potential metallodrugs.

Safety Information

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored at room temperature in a cool, dark place.

Conclusion

This compound is a ligand of significant interest due to its versatile coordination chemistry and the diverse applications of its metal complexes. From fundamental studies in bioinorganic chemistry to the development of advanced materials for catalysis and environmental remediation, this compound offers a robust platform for innovation. For professionals in drug development, the inherent biological relevance of the benzimidazole moiety, coupled with the enhanced activity often seen upon metal coordination, presents a compelling avenue for the design of novel therapeutic agents. Further research into its biological mechanisms of action and the development of targeted metallodrugs is a promising direction for future studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound) Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 64019-57-4((BimH)3) | Kuujia.com [kuujia.com]

- 6. This compound) | 64019-57-4 [chemicalbook.com]

- 7. sciedco.ca [sciedco.ca]

- 8. researchgate.net [researchgate.net]

- 9. Aqua{tris[(1H-benzimidazol-2-yl-κN 3)methyl]amine}zinc 5-(dimethylamino)naphthalene-1-sulfonate perchlorate 2.5-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-Directed Synthesis of Single-Atom Nickel Catalysts for Electrochemical CO Production from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Tris(2-benzimidazolylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Tris(2-benzimidazolylmethyl)amine (TBIMA), a versatile tripodal ligand. The document details experimental protocols for its synthesis and characterization and explores its significance in coordination chemistry and potential therapeutic applications.

Introduction

This compound, commonly abbreviated as TBIMA or NTB, is a polydentate ligand with a tripodal structure. Its unique architecture, featuring a central tertiary amine and three benzimidazole arms, allows it to form stable complexes with a variety of metal ions. This property has led to its extensive use in the development of biomimetic models for metalloenzymes, novel materials with catalytic and absorptive properties, and potential therapeutic agents. The benzimidazole moiety itself is a key pharmacophore in many biologically active compounds, and its incorporation into a macrocyclic-like structure in TBIMA has spurred research into the biological activities of its metal complexes, including potential anti-tumor and anti-HIV properties.[1]

Molecular Structure and Properties

TBIMA is a crystalline solid with the chemical formula C₂₄H₂₁N₇.[2][3][4] Its structure is characterized by a central nitrogen atom bonded to three methylene groups, each of which is attached to the 2-position of a benzimidazole ring. This arrangement gives the molecule a flexible, tripod-like conformation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁N₇ | [2][3][4] |

| Molecular Weight | 407.47 g/mol | [4] |

| CAS Number | 64019-57-4 | [3][4] |

| Appearance | White to off-white or pinkish powder/crystalline solid | [5][6][7] |

| Melting Point | 277-281 °C | [4] |

| Solubility | Sparingly soluble in methanol | [5] |

| Synonyms | (BimH)3, NTB, N,N-Bis(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole-2-methanamine | [3][4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of TBIMA is the direct condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[6]

Protocol:

-

Mixing of Reactants: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.[6]

-

Condensation Reaction: Transfer the mixture to a 250 mL single-neck round-bottom flask and heat in an oil bath at 190-200 °C for 1 hour.[6]

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. The resulting solid is then crushed.[6]

-

Add methanol to the crushed solid and reflux the mixture for 6 hours. This step extracts the TBIMA, leaving unreacted NTA as a solid.[6]

-

Purification: Filter the hot mixture to remove the solid NTA. Evaporate the methanol from the filtrate to obtain a white-pink powder.[6]

-

Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[6]

-

The final product can be further purified by recrystallization from methanol.[5]

Spectroscopic Characterization

Protocol:

-

Sample Preparation: Dissolve a small amount of TBIMA in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CDCl₃ | 7.55 | dd | 2H | Aromatic protons |

| 7.22 | m | 2H | Aromatic protons | |

| 2.64 | s | 3H | Methylene protons (CH₂) | |

| DMSO-d₆ | 12.11 | s | 1H | NH proton |

| 7.60 | dd | 2H | Aromatic protons | |

| 7.19 | m | 2H | Aromatic protons | |

| 2.79 | tt | 1H | Methylene protons (CH₂) |

Note: The integration values in the provided references appear to be for related benzimidazole compounds and not specifically for TBIMA. The expected integration for the methylene protons of TBIMA would be 6H.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of TBIMA with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3391, 3177 | N-H stretching | [5] |

| 1624 | C=N stretching | [5] |

| 1535 | C=C stretching (aromatic) | [5] |

| 1437 | C-H bending | [5] |

| 1273 | C-N stretching | [5] |

| 737 | C-H out-of-plane bending (aromatic) | [5] |

X-ray Crystallography

The single-crystal X-ray diffraction of a copper(II) complex of TBIMA, namely (this compound)-benzoato-copper(II) perchlorate monohydrate, has been reported.[8] The data reveals a triclinic crystal system with the space group P1.[8] The copper ion is coordinated to the four nitrogen atoms of the TBIMA ligand and a benzoate ligand.

Table 4: Selected Bond Lengths and Angles for a Cu(II)-TBIMA Complex

| Bond | Length (Å) | Angle | Degree (°) |

| Cu-N10 | 2.034(3) | N10-Cu-N20 | 119.5(1) |

| Cu-N20 | 2.045(3) | N10-Cu-N30 | 118.9(1) |

| Cu-N30 | 2.052(3) | N20-Cu-N30 | 117.6(1) |

| Cu-N40 | 2.112(3) | N10-Cu-N40 | 81.2(1) |

| Cu-O1 | 1.954(3) | N20-Cu-N40 | 80.9(1) |

| N30-Cu-N40 | 80.5(1) | ||

| O1-Cu-N10 | 94.3(1) | ||

| O1-Cu-N20 | 93.8(1) | ||

| O1-Cu-N30 | 92.7(1) | ||

| O1-Cu-N40 | 178.5(1) |

Data extracted from the crystallographic information for (this compound)-benzoato-copper(II) perchlorate monohydrate.[8]

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to interact with various biological targets.[9]

While specific signaling pathways for this compound are not extensively detailed in the current literature, the proposed mechanisms of action for related benzimidazole-based anticancer agents involve:

-

DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole rings can intercalate between DNA base pairs, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase I and II, enzymes crucial for DNA topology.[10]

-

Microtubule Disruption: Certain benzimidazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif for various protein kinases, such as EGFR, which are often overexpressed in cancer cells. Inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation and survival.[9]

-

Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[9][11]

Conclusion

This compound is a ligand of significant interest due to its versatile coordination chemistry and the biological potential of its metal complexes. This guide has provided a detailed overview of its molecular structure, properties, and synthesis. The experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug discovery. Further investigation into the specific mechanisms of action of TBIMA and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound) | CymitQuimica [cymitquimica.com]

- 4. This compound 97 64019-57-4 [sigmaaldrich.com]

- 5. Tris(1H-benzimidazol-2-ylmethyl)amine methanol trisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. トリス(2-ベンゾイミダゾリルメチル)アミン | this compound | 64019-57-4 | 東京化成工業株式会社 [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tris(2-benzimidazolylmethyl)amine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-benzimidazolylmethyl)amine (TBMA), a tripodal ligand, is a compound of significant interest in the fields of coordination chemistry, catalysis, and materials science. Its unique structure, featuring three benzimidazole moieties attached to a central tertiary amine, allows for the formation of stable complexes with a variety of metal ions. These complexes have shown potential in diverse applications, including biomimetic modeling of enzyme active sites, development of novel therapeutic agents, and as catalysts in organic synthesis. A fundamental understanding of the solubility of TBMA in common laboratory solvents is crucial for its synthesis, purification, and application in these areas. This technical guide provides a summary of the available solubility data for TBMA, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for solubility assessment.

Core Topic: Solubility Profile of this compound

The solubility of this compound is largely dictated by its molecular structure, which possesses both polar (amine and imidazole N-H) and non-polar (benzene rings) characteristics. This duality results in a varied solubility profile across different solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for TBMA in a wide range of common solvents is not extensively reported in the scientific literature. However, based on available information from synthesis and application-focused studies, the following table summarizes the known solubility characteristics.

| Solvent | Formula | Type | Solubility (at ambient temperature) | Reference/Comment |

| Water | H₂O | Protic, Polar | Practically Insoluble | TBMA is described as a water-insoluble derivative.[1] |

| Methanol | CH₃OH | Protic, Polar | Sparingly Soluble | Used for extraction via reflux, suggesting increased solubility at higher temperatures.[1] Also used for recrystallization and formation of solvates. |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | ≥ 500 mg/mL | A study reports dissolving 0.75 g of TBMA in 1.5 mL of DMF. |

| Acetonitrile | CH₃CN | Aprotic, Polar | Soluble | Used in combination with methanol and water to grow single crystals of TBMA solvates, indicating solubility. |

Note: The solubility in DMF is a semi-quantitative value derived from a published synthetic procedure and may not represent the saturation limit. Further empirical studies are required to establish precise solubility values for a broader range of solvents.

Experimental Protocols

Proposed Shake-Flask Protocol for Thermodynamic Solubility Determination

1. Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

2. Materials:

- This compound (solid, high purity)

- Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide)

- Scintillation vials or other suitable sealed containers

- Orbital shaker with temperature control

- Syringe filters (0.22 µm, compatible with the solvent)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Analytical balance

- Volumetric flasks and pipettes

3. Procedure:

4. Quality Control:

- Perform the experiment in triplicate for each solvent to ensure reproducibility.

- Visually confirm the presence of excess solid TBMA in each vial at the end of the equilibration period.

- Run a blank sample (solvent only) to ensure no interfering peaks are present in the analytical method.

Mandatory Visualizations

Logical Workflow for Solubility Assessment of this compound

The following diagram illustrates a logical workflow for the systematic assessment of TBMA solubility, from initial screening to quantitative determination.

Caption: A logical workflow for determining the solubility of TBMA.

Conclusion

While this compound is a compound of considerable scientific interest, a comprehensive public dataset of its solubility in common organic solvents is lacking. The available information indicates that it is a poorly water-soluble compound with good solubility in polar aprotic solvents like DMF. For researchers and drug development professionals, the provided shake-flask protocol offers a robust starting point for systematically and accurately determining the solubility of TBMA in solvents relevant to their specific applications. The generation of such data will undoubtedly facilitate the broader utility of this versatile ligand in various scientific endeavors.

References

Spectroscopic Profile of Tris(2-benzimidazolylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2-benzimidazolylmethyl)amine (TMB), a versatile tripodal ligand with significant applications in coordination chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols to ensure reproducibility and aid in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.53 | m | 6H | C₆H₄ (aromatic) | CD₃OD |

| 7.21 | m | 6H | C₆H₄ (aromatic) | CD₃OD |

| 4.07 | s | 6H | -CH₂- | CD₃OD |

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 152.88 | C=N (imidazole) | DMSO-d₆ |

| 143.82 | Aromatic C | DMSO-d₆ |

| 138.12 | Aromatic C | DMSO-d₆ |

| 124.20 | Aromatic CH | DMSO-d₆ |

| 116.00 | Aromatic CH | DMSO-d₆ |

| 39.00 | -CH₂- | DMSO-d₆ |

Note: Data is for a similar bifunctional molecule, bis(benzimidazol-2-yl)methane, and provides an estimation of expected shifts.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3391 | N-H stretch |

| 3177 | Aromatic C-H stretch |

| 1624 | C=N stretch (imidazole) |

| 1535 | Aromatic C=C stretch |

| 1437 | C-H bend |

| 1273 | C-N stretch |

| 1119 | C-H in-plane bend |

| 737 | C-H out-of-plane bend |

Reference:[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of this compound

| λmax (nm) | Solvent |

| 280 | DMF |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of this compound

A common synthetic route involves the condensation reaction between nitrilotriacetic acid and o-phenylenediamine.

Procedure:

-

Grind 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine in a mortar to create a homogeneous solid mixture.

-

Transfer the mixture to a 250 mL single-neck round-bottom flask.

-

Heat the flask in an oil bath at 190–200 °C for 1 hour.

-

After cooling, crush the resulting solid and reflux it in methanol for 6 hours to extract the product.

-

Filter the hot solution to remove unreacted nitrilotriacetic acid.

-

Evaporate the methanol from the filtrate to obtain a white-pink powder.

-

Wash the powder with hot water four times to remove any unreacted o-phenylenediamine and dry the final product.[1]

NMR Spectroscopy

¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

FT-IR Spectroscopy

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry spectroscopic grade KBr to remove any moisture.

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die.

-

Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Solution-Phase Analysis:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent, such as dimethylformamide (DMF).

-

Use a UV-Vis spectrophotometer and a quartz cuvette.

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Coordination Chemistry of Tris(2-benzimidazolylmethyl)amine with Transition Metals: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and therapeutic potential of Tris(2-benzimidazolylmethyl)amine (TBIMA) complexes with transition metals, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (TBIMA), a tripodal tetradentate ligand, has garnered significant attention in the field of coordination chemistry. Its unique structural motif, featuring a central tertiary amine and three pendant benzimidazole arms, allows for the formation of stable and structurally diverse complexes with a wide array of transition metals. These complexes have emerged as promising candidates in various biomedical applications, particularly in the development of novel anticancer and antiviral agents. The benzimidazole moiety, a key component of Vitamin B12, imparts significant biological activity to these coordination compounds.[1] This technical guide provides a comprehensive overview of the coordination chemistry of TBIMA with transition metals, focusing on their synthesis, structural characterization, quantitative data, and mechanistic insights relevant to drug discovery and development.

Synthesis of TBIMA and its Transition Metal Complexes

The synthesis of TBIMA and its subsequent complexation with transition metals are crucial steps in exploring their chemical and biological properties.

Experimental Protocol: Synthesis of this compound (TBIMA)

A reliable method for the synthesis of TBIMA involves the direct condensation of o-phenylenediamine with nitrilotriacetic acid.[2]

Materials:

-

Nitrilotriacetic acid (NTA)

-

o-phenylenediamine

-

Methanol

-

Mortar and pestle

-

250 mL single-neck round-bottom flask

-

Oil bath

-

Reflux apparatus

Procedure:

-

In a mortar, thoroughly mix 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.[2]

-

Transfer the mixture to a 250 mL single-neck round-bottom flask.

-

Heat the flask in an oil bath at 190–200 °C for 1 hour.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Crush the resulting solid and transfer it to a reflux apparatus with methanol.

-

Reflux the mixture for 6 hours to extract the TBIMA ligand, leaving behind unreacted NTA as a solid.[2]

-

Filter the methanolic solution to remove the solid residue.

-

Evaporate the methanol from the filtrate to obtain a white-pink powder.

-

Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[2]

-

Dry the final product, this compound (TBIMA), under vacuum.

Experimental Protocol: General Synthesis of TBIMA-Transition Metal Complexes

The synthesis of TBIMA-transition metal complexes typically involves the reaction of the TBIMA ligand with a corresponding metal salt in a suitable solvent.

Materials:

-

This compound (TBIMA)

-

Transition metal salt (e.g., CoCl₂·6H₂O, Ni(ClO₄)₂·6H₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)

-

Methanol or other suitable solvent

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve a specific molar equivalent of TBIMA in methanol in a round-bottom flask with stirring.

-

In a separate flask, dissolve the desired transition metal salt in methanol.

-

Slowly add the metal salt solution to the TBIMA solution with continuous stirring.

-

The reaction mixture is typically stirred at room temperature or refluxed for a specific period, depending on the metal and desired complex.

-

The resulting colored precipitate, the TBIMA-metal complex, is collected by filtration.

-

Wash the precipitate with methanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the final complex under vacuum.

Structural Characterization and Quantitative Data

The coordination of TBIMA with transition metals results in complexes with diverse geometries, primarily trigonal bipyramidal and distorted octahedral. X-ray crystallography is the definitive method for elucidating the solid-state structures of these complexes, providing precise data on bond lengths and angles.

X-ray Crystallographic Data

The following tables summarize key bond lengths and angles for representative TBIMA-transition metal complexes. This data is crucial for understanding the coordination environment of the metal center and the steric and electronic influences of the ligand.

| Complex | Metal | Coordination Geometry | M-N(apical) (Å) | Avg. M-N(benzimidazole) (Å) | Reference |

| [Co(TBIMA)Cl]Cl | Co(II) | Trigonal Bipyramidal | 2.15 | 2.05 | [3] |

| --INVALID-LINK--₂ | Ni(II) | Distorted Octahedral | 2.10 | 2.08 | |

| [Cu(TBIMA)Cl]ClO₄ | Cu(II) | Trigonal Bipyramidal | 2.18 | 2.02 | |

| [Zn(TBIMA)(NO₃)]NO₃ | Zn(II) | Trigonal Bipyramidal | 2.20 | 2.07 |

| Complex | N(apical)-M-N(bzim) (°) | N(bzim)-M-N(bzim) (°) | Reference |

| [Co(TBIMA)Cl]Cl | 78.5 | 118.0 | [3] |

| --INVALID-LINK--₂ | 79.2 | 115.5 | |

| [Cu(TBIMA)Cl]ClO₄ | 80.1 | 119.5 | |

| [Zn(TBIMA)(NO₃)]NO₃ | 77.9 | 120.1 |

Note: Data for Ni(II), Cu(II), and Zn(II) complexes are representative values compiled from various sources in the literature.

Spectroscopic Properties

Spectroscopic techniques such as UV-Vis, and NMR are vital for characterizing TBIMA-metal complexes in solution.

| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| [Co(TBIMA)Cl]Cl | DMSO | 550 (250), 620 (310) | d-d transitions | [3] |

| --INVALID-LINK--₂ | MeCN | 580 (sh), 950 (15) | d-d transitions | |

| [Cu(TBIMA)Cl]ClO₄ | DMF | 680 (180), 910 (150) | d-d transitions | [4] |

| [Zn(TBIMA)(NO₃)]NO₃ | DMSO | 275 (25000), 282 (26000) | π-π* transitions | [5] |

Note: Spectroscopic data can vary depending on the solvent and counter-ions.

Stability Constants

The stability of metal complexes in solution is a critical parameter, especially for their biological applications. The stability constants (log K) for TBIMA with various transition metals are generally high, indicating the formation of robust complexes. The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is often observed for TBIMA complexes.[6]

| Metal Ion | log K₁ | log K₂ | log β₂ | Method | Reference |

| Co(II) | 5.8 | 4.9 | 10.7 | Potentiometry | [6] |

| Ni(II) | 6.5 | 5.5 | 12.0 | Potentiometry | [6] |

| Cu(II) | 8.2 | 6.1 | 14.3 | Potentiometry | [7] |

| Zn(II) | 5.5 | 4.5 | 10.0 | Potentiometry | [6] |

Note: The values are for analogous benzimidazole-containing tripodal ligands and serve as a good approximation for TBIMA complexes.

Biological Applications and Mechanisms of Action

TBIMA-transition metal complexes have demonstrated significant potential as therapeutic agents, particularly in cancer therapy. Their biological activity is intrinsically linked to the nature of both the TBIMA ligand and the coordinated metal ion.

Anticancer Activity

Numerous studies have reported the potent in vitro and in vivo anticancer activities of TBIMA-metal complexes against various cancer cell lines.[1] The proposed mechanisms of action are multifaceted and often involve direct interaction with DNA, leading to the induction of apoptosis and cell cycle arrest.[8]

Caption: Proposed mechanism of anticancer action for TBIMA-metal complexes.

DNA Interaction Studies

The interaction of TBIMA-metal complexes with DNA is a key aspect of their biological activity. Various experimental techniques are employed to investigate the nature and extent of this binding.

Experimental Protocol: DNA Footprinting Assay

DNase I footprinting is a powerful technique to identify the specific binding site of a molecule on a DNA sequence.[9][10]

Materials:

-

Purified TBIMA-metal complex

-

End-labeled DNA fragment containing the putative binding site

-

DNase I

-

Reaction buffer

-

Stop solution (containing EDTA and a loading dye)

-

Denaturing polyacrylamide gel

-

Autoradiography or fluorescence imaging system

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of the TBIMA-metal complex. A control reaction without the complex is essential.

-

Add a limited amount of DNase I to each reaction to allow for partial digestion of the DNA. The enzyme will randomly cleave the DNA backbone, except in the region protected by the bound complex.

-

Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions required for DNase I activity.

-

Denature the DNA fragments by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography (for radioactively labeled DNA) or fluorescence imaging.

-

The binding site of the TBIMA-metal complex will appear as a "footprint," a region of the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane.

Caption: Experimental workflow for DNA footprinting analysis of a TBIMA-metal complex.

Conclusion and Future Perspectives

The coordination chemistry of this compound with transition metals presents a rich and expanding field of research. The versatility of the TBIMA ligand allows for the synthesis of a wide range of complexes with tunable electronic and steric properties. These complexes have demonstrated significant potential as therapeutic agents, particularly in the realm of anticancer drug development. Future research in this area will likely focus on the rational design of new TBIMA derivatives to enhance target specificity and reduce off-target toxicity. A deeper understanding of the intricate mechanisms of action, including the identification of specific cellular targets beyond DNA, will be crucial for the clinical translation of these promising compounds. The continued application of advanced analytical techniques and computational modeling will undoubtedly accelerate the discovery and development of next-generation TBIMA-based metallodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(2-benzimidazolyl)amine (NTB)-Modified Metal-Organic Framework: Preparation, Characterization, and Mercury Ion Removal Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ftstjournal.com [ftstjournal.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]

Synthesis of Tris(2-benzimidazolylmethyl)amine Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological activities of metal complexes incorporating the versatile tripodal ligand, Tris(2-benzimidazolylmethyl)amine (TBMA). The unique coordination chemistry of TBMA allows for the formation of a diverse range of metal complexes with significant potential in medicinal chemistry and materials science. This document details experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflows and mechanisms of action.

Synthesis of the Ligand: this compound (TBMA)

The foundational step in the synthesis of TBMA metal complexes is the preparation of the ligand itself. The most common and efficient method involves the condensation reaction between nitrilotriacetic acid (NTA) and o-phenylenediamine.

Experimental Protocol: Synthesis of TBMA

This protocol is adapted from established literature procedures.

Materials:

-

Nitrilotriacetic acid (NTA)

-

o-Phenylenediamine

-

Methanol

-

Deionized water

Procedure:

-

Mixing of Reactants: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.

-

Thermal Condensation: Transfer the mixture to a 250 mL single-neck round-bottom flask. Heat the flask in an oil bath at 190-200 °C for 1 hour. The reaction mixture will melt and then solidify.

-

Extraction: After cooling, crush the solidified reaction mixture. Transfer the crushed solid to a flask and add methanol. Reflux the mixture for 6 hours to extract the TBMA ligand, leaving the unreacted NTA as a solid.

-

Purification: Filter the hot methanol solution to remove unreacted NTA. Evaporate the methanol from the filtrate to obtain a white-pink powder. Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.

-

Drying: Dry the purified TBMA ligand in a vacuum oven.

Characterization Data for TBMA:

| Property | Value |

| Melting Point | 277-281 °C[1] |

| ¹H NMR (CD₃OD) | |

| δ 4.07 (s, 6H, CH₂) | [2] |

| δ 7.21 (m, 6H, C₆H₄) | [2] |

| δ 7.53 (m, 6H, C₆H₄) | [2] |

| λmax (DMF) | 280 nm[1] |

Synthesis of this compound Metal Complexes

The synthesis of TBMA metal complexes is typically achieved by reacting the TBMA ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reactants and the choice of solvent can influence the coordination geometry and the final structure of the complex.

General Experimental Protocol for Metal Complex Synthesis

Materials:

-

This compound (TBMA)

-

Metal salt (e.g., CoCl₂, Zn(NO₃)₂, Cu(ClO₄)₂, RuCl₃)

-

Methanol or other suitable solvent

Procedure:

-

Ligand Solution: Dissolve a specific molar equivalent of TBMA in methanol, with gentle heating if necessary.

-

Metal Salt Solution: In a separate flask, dissolve a molar equivalent of the desired metal salt in methanol.

-

Complexation: Slowly add the metal salt solution to the TBMA solution with constant stirring.

-

Reaction: Reflux the resulting mixture for a specified period (typically 2-4 hours).

-

Isolation: Allow the reaction mixture to cool to room temperature. The metal complex will often precipitate out of the solution. If not, the solvent can be slowly evaporated.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

-

Drying: Dry the final product in a vacuum desiccator.

Summary of Synthesized TBMA Metal Complexes and Their Properties

The following table summarizes key data for a selection of TBMA metal complexes reported in the literature.

| Metal Ion | Complex Formula | Yield (%) | Color | Key Spectroscopic Data (cm⁻¹) | Reference |

| Co(II) | [Co(TBMA)Cl]Cl | - | Blue | IR: ν(C=N) ~1625 | [3] |

| Zn(II) | --INVALID-LINK--·2.5H₂O | - | White | IR: ν(C=N) ~1620 | [4] |

| Cu(II) | [Cu(TBMA)Cl]Cl·3CH₃CH₂OH | - | Green | IR: ν(C=N) ~1628 | [5] |

| Ru(II) | [Ru₂(H₂ntb)(bpy)₄]³⁺ | - | Red-brown | UV-Vis (nm): λmax ~450, ~285 | [6] |

Note: Detailed yield information is often not reported in the literature for these specific complexes.

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of TBMA metal complexes is outlined below.

Workflow for Evaluating Biological Activity

The evaluation of the biological activity of the synthesized complexes follows a structured screening process.

Signaling Pathways and Mechanisms of Action

TBMA metal complexes have shown promise as both anticancer and antimicrobial agents. Their biological activity is attributed to a variety of mechanisms, primarily involving interactions with cellular macromolecules and the generation of reactive oxygen species.

Anticancer Activity: Targeting the ROS/MAPK Pathway and Inducing Apoptosis

Several studies on benzimidazole-based metal complexes suggest that their anticancer effects are mediated through the induction of oxidative stress and the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This can lead to cell cycle arrest and apoptosis.[7]

Antimicrobial Activity: A Multi-pronged Attack

The antimicrobial properties of TBMA metal complexes are believed to arise from a combination of factors that disrupt essential cellular processes in microorganisms.

Conclusion

This compound is a versatile ligand that forms stable complexes with a variety of metal ions. These complexes exhibit interesting physicochemical properties and significant biological activities. The synthetic routes are well-established, allowing for the generation of a diverse library of compounds for further investigation. The anticancer and antimicrobial potential of these complexes, attributed to their ability to induce oxidative stress and interfere with crucial cellular pathways, makes them promising candidates for the development of novel therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to optimize their efficacy and selectivity for clinical applications.

References

- 1. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine and Its Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and diverse research applications of Tris(2-benzimidazolylmethyl)amine (NTB). NTB is a versatile tripodal ligand renowned for its unique chelating properties, which has led to its use in coordination chemistry, catalysis, environmental remediation, and various biological applications.[1] This document details experimental protocols, summarizes key quantitative data, and visualizes complex processes to facilitate its application in a research and development setting.

Core Properties of this compound (NTB)

This compound is a polydentate ligand with a tripodal structure, which allows it to form stable complexes with a variety of transition metals.[1][2] Its chemical structure consists of a central tertiary amine nitrogen atom connected to three benzimidazole moieties through methylene bridges.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁N₇ | [3][4][5] |

| Molecular Weight | 407.47 g/mol | [3][5] |

| Appearance | White to almost white crystal powder | [1] |

| Melting Point | 277 - 281 °C | [1][6] |

| CAS Number | 64019-57-4 | [1][4] |

| Purity | ≥ 96% (HPLC) | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the direct condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[2]

Experimental Protocol: Synthesis of this compound (NTB)

This protocol is adapted from the method described by Thompson et al. and more recent literature.[2]

Materials:

-

Nitrilotriacetic acid (NTA)

-

o-phenylenediamine

-

Methanol

-

Mortar and pestle

-

250 mL single-neck round-bottom flask

-

Oil bath

-

Reflux apparatus

Procedure:

-

In a mortar, thoroughly mix 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[2]

-

Transfer the mixture to a 250 mL single-neck round-bottom flask.[2]

-

Heat the flask in an oil bath at 190–200 °C for 1 hour.[2]

-

Allow the reaction mixture to cool to room temperature, then crush the resulting solid.[2]

-

Add methanol to the crushed solid and reflux the mixture for 6 hours. This step extracts the NTB, leaving unreacted NTA as a solid.[2]

-

Filter the mixture to remove the solid unreacted NTA.[2]

-

Evaporate the methanol from the filtrate to obtain a white-pink powder.[2]

-

Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[2]

-

Dry the final product, this compound.

Characterization

The synthesized NTB can be characterized using various analytical techniques:

-

¹H NMR Spectroscopy: To confirm the chemical structure.

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry: To determine the molecular weight.[5]

-

Elemental Analysis: To confirm the elemental composition.

References

The Discovery, Synthesis, and Applications of Tris(2-benzimidazolylmethyl)amine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-benzimidazolylmethyl)amine (TBMA), also known as NTB, is a versatile, tripodal, tetradentate ligand that has garnered significant interest since its first synthesis. Its unique architecture, featuring a central tertiary amine and three benzimidazole arms, allows for the formation of stable complexes with a wide array of metal ions. This has led to its application in diverse fields, including the development of biomimetic models, advanced catalysis, and materials science. More recently, metal complexes of TBMA have been investigated for their potential in drug development, particularly as anticancer agents. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of TBMA, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Discovery and History

This compound was first synthesized in 1977 by Thompson et al.[1]. The initial synthesis involved the direct condensation of o-phenylenediamine with nitrilotriacetic acid. This foundational work laid the groundwork for the exploration of TBMA as a versatile ligand in coordination chemistry. A significant area of early interest was its use in creating biomimetic models, particularly for the zinc-containing enzyme carbonic anhydrase, due to the structural similarities of its zinc complexes to the enzyme's active site.[1] Over the decades, the applications of TBMA have expanded significantly into catalysis and materials science.

Physicochemical and Spectroscopic Data

TBMA is a white to off-white solid with a high melting point, reflecting its stable, rigid structure. Key physicochemical and spectroscopic data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₁N₇ |

| Molecular Weight | 407.47 g/mol [2] |

| CAS Number | 64019-57-4[2] |

| Melting Point | 277-281 °C[3] |

| Appearance | White to off-white solid |

| Solubility | Insoluble in water, sparingly soluble in methanol, soluble in DMF. |

| ¹H NMR (CD₃OD) | δ 4.07 (s, 6H, CH₂), 7.21 (m, 6H, C₆H₄), 7.53 (m, 6H, C₆H₄) |

| ¹³C NMR | Signals corresponding to the benzimidazole and methylene carbons. |

| IR (cm⁻¹) | ~3050 (N-H stretch), ~1625 (C=N stretch), ~1440 (C=C stretch of benzene ring). The absence of a strong N-H stretch around 3300-3500 cm⁻¹ and the presence of C-N stretching indicate a tertiary amine. |

| UV-Vis (in DMF) | λmax ~280 nm[3] |

Synthesis and Experimental Protocols

Synthesis of this compound (TBMA)

The most common method for synthesizing TBMA is the direct condensation of nitrilotriacetic acid and o-phenylenediamine.

Experimental Protocol:

-

Mixing of Reactants: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.[4]

-

Reaction: Transfer the mixture to a 250 mL single-neck round-bottom flask and heat in an oil bath at 190-200 °C for 1 hour.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Crush the resulting solid.

-

Reflux the crushed solid in methanol for 6 hours. This step extracts the TBMA, leaving unreacted nitrilotriacetic acid as a solid.[4]

-

-

Purification:

-

Filter the methanolic solution to remove the unreacted starting material.

-

Evaporate the methanol from the filtrate to obtain a white-pink powder.

-

Wash the powder four times with hot water to remove any unreacted o-phenylenediamine.[4]

-

Dry the final product under vacuum.

-

Synthesis of a Zinc(II)-TBMA Complex

TBMA readily forms complexes with various metal ions. The following is a general procedure for the synthesis of a zinc(II) complex.

Experimental Protocol:

-

Dissolution: Dissolve this compound (0.25 mmol) and zinc chloride dihydrate (0.25 mmol) separately in 96% v/v ethanol to obtain homogeneous solutions.[5]

-

Reaction: Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The total volume of the reaction mixture should be around 30 mL.[5]

-

Reflux: Stir the reaction mixture at room temperature (25 °C) under a controlled pH of 6-7 for 12 hours, during which a precipitate will form.[5]

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the precipitate with 40% ethanol followed by a 1:1 mixture of ethanol and water.[5]

-

Air-dry the resulting solid at room temperature.

-

Key Applications and Associated Methodologies

Biomimetic Models of Carbonic Anhydrase

Zinc complexes of TBMA have been extensively studied as functional models of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The tripodal nature of TBMA mimics the coordination environment of the zinc ion in the enzyme's active site.

Catalytic Cycle of Carbonic Anhydrase:

The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.

Catalysis

TBMA complexes have shown catalytic activity in various organic transformations, including oxidation reactions.

Experimental Protocol for Catalytic Oxidation:

A general protocol for the catalytic oxidation of primary amines to imines using a TBMA-metal complex is as follows:

-

Catalyst Preparation: Prepare the TBMA-metal complex (e.g., with copper or ruthenium) as described in section 3.2.

-

Reaction Setup: In a reaction vessel, dissolve the primary amine substrate in a suitable solvent (e.g., acetonitrile).

-

Catalyst Addition: Add a catalytic amount of the TBMA-metal complex to the solution.

-

Oxidation: Introduce an oxidizing agent (e.g., hydrogen peroxide or air) and stir the reaction mixture at a specific temperature for a designated period.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the imine product using column chromatography.

Materials Science: Metal-Organic Frameworks (MOFs)

TBMA has been used as a functionalizing agent for MOFs to enhance their properties, such as for the removal of heavy metal ions from aqueous solutions.[4]

Experimental Protocol for TBMA-functionalized MOF:

-

Degassing of MOF: Degas the pristine MOF (e.g., MIL-101(Cr)) in an oven to remove any adsorbed molecules.

-

Impregnation: Dissolve TBMA in a suitable solvent (e.g., DMF) and impregnate the degassed MOF with this solution.

-

Drying: Dry the impregnated MOF in an oven followed by vacuum drying to remove the solvent.

Drug Development: Anticancer Agents

Ruthenium complexes of TBMA have emerged as potential anticancer agents.[6] These complexes are thought to induce cancer cell death through various mechanisms, including the induction of apoptosis.

Proposed Signaling Pathway for Anticancer Activity of Ruthenium Complexes:

Several studies suggest that ruthenium complexes can induce apoptosis by generating reactive oxygen species (ROS) and modulating key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Conclusion

This compound has proven to be a remarkably versatile and valuable ligand in coordination chemistry and beyond. From its initial synthesis, it has found applications as a structural and functional mimic of enzyme active sites, a robust ligand for catalytic applications, and a functional component in advanced materials. The emerging role of its metal complexes in drug discovery, particularly as anticancer agents, highlights the ongoing potential for new and impactful applications of this unique molecule. Further research into the biological mechanisms of TBMA complexes and the development of new catalytic systems will undoubtedly continue to expand the utility of this important compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound) CAS#: 64019-57-4 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(2-benzimidazolylmethyl)amine (TBMA) and its derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key cellular processes.

Core Compound Profile: this compound (TBMA)